Product packaging for Isopropyl (3,5-dimethylphenyl)carbamate(Cat. No.:CAS No. 6622-40-8)

Isopropyl (3,5-dimethylphenyl)carbamate

Cat. No.: B11959310
CAS No.: 6622-40-8
M. Wt: 207.27 g/mol
InChI Key: YFMZVNFEAZFGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopropyl (3,5-dimethylphenyl)carbamate (CAS 6622-40-8) is a chemical compound of significant interest in scientific research, particularly for investigating the mode of action and metabolic pathways of N-methylcarbamate insecticides . As part of the carbamate class, its primary researched mechanism involves the reversible inhibition of the enzyme acetylcholinesterase (AChE) . This inhibition leads to the accumulation of the neurotransmitter acetylcholine, which is crucial for studies on neurotoxicity and cholinergic signaling . Researchers utilize this compound as a model to understand the structural requirements for anticholinesterase activity and the steric factors influencing enzyme-inhibitor interactions . Its properties allow for comparative studies with organophosphorus insecticides, which cause irreversible AChE inhibition, making it a valuable tool for probing enzymatic reactivation and recovery dynamics . The compound has a calculated density of approximately 1.063 g/cm³ and a boiling point near 258°C at 760 mmHg . It is classified as harmful if swallowed (GHS Category 4) . This product is intended strictly for research purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B11959310 Isopropyl (3,5-dimethylphenyl)carbamate CAS No. 6622-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6622-40-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propan-2-yl N-(3,5-dimethylphenyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-8(2)15-12(14)13-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3,(H,13,14)

InChI Key

YFMZVNFEAZFGTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)OC(C)C)C

Origin of Product

United States

Contextualization Within the Broader Landscape of Carbamate Chemical Research

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). wikipedia.org The carbamate (B1207046) functional group, with its characteristic ester and amide functionalities, imparts a unique reactivity and structural versatility that has led to its incorporation in a wide array of applications. nih.gov In the broader landscape of chemical research, carbamates are perhaps most recognized for their biological activity, which has been harnessed extensively in agriculture and medicine. wikipedia.orginchem.org

Many carbamate-containing molecules function as insecticides, herbicides, and fungicides. inchem.orgnih.gov These compounds often act by inhibiting key enzymes, such as acetylcholinesterase in insects, leading to their widespread use in crop protection. wikipedia.orgnih.gov Beyond agrochemicals, the carbamate moiety is a crucial structural component in medicinal chemistry, found in drugs such as the acetylcholinesterase inhibitors neostigmine (B1678181) and rivastigmine. wikipedia.orgnih.gov

In recent years, a significant area of carbamate research has shifted towards materials science and analytical chemistry. Specifically, polysaccharide derivatives of phenylcarbamates have gained prominence as highly effective chiral stationary phases (CSPs) for chromatographic separations. mdpi.comnih.govnih.gov Isopropyl (3,5-dimethylphenyl)carbamate and, more frequently, its derivatives attached to cellulose (B213188) or amylose (B160209) backbones, are at the forefront of this research. nih.govabo.fiabo.finih.gov These materials are instrumental in separating enantiomers—mirror-image isomers of chiral molecules—which is a critical process in the pharmaceutical industry for ensuring the safety and efficacy of drugs. nih.gov The research focuses on synthesizing novel carbamate-based polymers and immobilizing them onto silica (B1680970) supports to create robust and highly selective columns for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). nih.govnih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Boiling Point 258°C at 760 mmHg
Flash Point 109.8°C
Density 1.063 g/cm³
LogP 3.3333

Data sourced from Molbase Encyclopedia. molbase.com

Current Research Frontiers and Unaddressed Questions Pertaining to Isopropyl 3,5 Dimethylphenyl Carbamate

Diverse Synthetic Routes and Reaction Pathways for Isopropyl (3,5-dimethylphenyl)carbamate

The synthesis of carbamates, including this compound, can be achieved through several established organic chemistry pathways. A primary and widely utilized method involves the reaction of an isocyanate with an alcohol. For the target compound, this would involve the reaction between 3,5-dimethylphenyl isocyanate and isopropyl alcohol. This reaction is often performed in an inert solvent and may be catalyzed by a base or a tin compound.

Another common route is the reaction of an amine with a chloroformate. wikipedia.org In the context of this compound, this involves reacting 3,5-dimethylaniline (B87155) with isopropyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.orgprepchem.com A similar synthesis has been described for an analog, where 3-ethyl-4-ethoxy-5-chloroaniline was treated with isopropyl chloroformate in toluene (B28343) with diethylaniline acting as the base, yielding the corresponding carbamate in 89% yield. prepchem.com

Alternative pathways include the alcoholysis of carbamoyl (B1232498) chlorides and the reaction of amines with chloroformates. wikipedia.org The Curtius rearrangement provides another route, where an acyl azide (B81097) rearranges to an isocyanate, which is then trapped by an alcohol to form the carbamate. wikipedia.orgorganic-chemistry.org This method avoids the direct handling of toxic isocyanates by generating them in situ. organic-chemistry.org

Catalytic Strategies and Optimized Reaction Conditions in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, yield, and environmental friendliness. Several catalytic strategies are applicable to the synthesis of carbamates. For instance, a three-component coupling of an amine (like 3,5-dimethylaniline), carbon dioxide, and an alkyl halide (such as 2-bromopropane) can be facilitated by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), offering a mild and efficient route. organic-chemistry.org

Copper-catalyzed cross-coupling reactions have been developed for carbamate synthesis, where amines react with alkoxycarbonyl radicals generated from carbazates under mild conditions. organic-chemistry.org Palladium catalysis is also employed in the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, providing direct access to aryl carbamates. organic-chemistry.org For reactions involving alcohols and urea (B33335) as a green carbonyl source, indium triflate has been shown to be an effective catalyst. organic-chemistry.org

The table below summarizes various catalytic systems and reaction conditions relevant to carbamate synthesis.

Catalytic SystemReactantsKey ConditionsPurposeReference
Cesium Carbonate / TBAIAmine, CO2, Alkyl HalideAnhydrous DMFOne-pot, three-component coupling organic-chemistry.orgnih.gov
Copper CatalystAmine, CarbazateMild conditionsCross-coupling with alkoxycarbonyl radicals organic-chemistry.org
Palladium CatalystAryl Halide, Sodium Cyanate, Alcohol-Direct synthesis from aryl halides organic-chemistry.org
Indium TriflateAlcohol, Urea-Ecofriendly synthesis from urea organic-chemistry.org
N-methylimidazole (NMI)Arylsulfonyl Chloride, Hydroxamic acid, Alcohol-Accelerates Lossen rearrangement organic-chemistry.org

Precursor Chemistry and Starting Material Optimization for Carbamate Formation

The primary precursors for the most common synthetic routes to this compound are 3,5-dimethylaniline, isopropyl alcohol, and a carbonyl source. The optimization of these starting materials and their activated forms is crucial for an efficient synthesis.

One key intermediate is 3,5-dimethylphenyl isocyanate . This can be synthesized from 3,5-dimethylaniline. A metal-free approach involves forming a carbamic acid intermediate from the aniline (B41778) and CO2, which is then dehydrated to the isocyanate. organic-chemistry.org This isocyanate is a versatile reagent that readily reacts with alcohols like isopropanol (B130326) to form the target carbamate. researchgate.netmdpi.com The synthesis of cellulose tris(3,5-dimethylphenylcarbamate) extensively uses 3,5-dimethylphenyl isocyanate to derivatize the hydroxyl groups of cellulose, highlighting its reactivity. researchgate.netmdpi.comresearchgate.netnih.gov

The other key precursor is isopropyl chloroformate , used in reactions with 3,5-dimethylaniline. prepchem.com Chloroformates are generally prepared by reacting an alcohol with phosgene (B1210022) or a phosgene equivalent like triphosgene. google.com

The Hofmann rearrangement of primary carboxamides is another method to generate the carbamate functionality, which can be optimized using various reagents. acs.org Similarly, the Curtius rearrangement can be performed as a one-pot transformation of carboxylic acids to carbamates, avoiding the isolation of unstable acyl azide intermediates. nih.gov

PrecursorReagent for ActivationIntermediate FormedSubsequent ReactantReference
3,5-DimethylanilinePhosgene or equivalent3,5-Dimethylphenyl isocyanateIsopropyl alcohol researchgate.netmdpi.com
3,5-DimethylanilineCO2 / Dehydrating Agent3,5-Dimethylphenyl isocyanateIsopropyl alcohol organic-chemistry.org
Isopropyl AlcoholPhosgene or equivalentIsopropyl chloroformate3,5-Dimethylaniline wikipedia.orgprepchem.com
3,5-Dimethylbenzoic acidDiphenylphosphoryl azide (DPPA)3,5-Dimethylphenyl isocyanate (via Curtius rearrangement)Isopropyl alcohol nih.gov

Exploration of Chemical Reactivity and Derivatization Strategies for this compound

The reactivity of this compound is dictated by its functional groups: the carbamate linkage, the aromatic ring, and the isopropyl group. The carbamate functionality contains an amide-like resonance structure, which imparts significant chemical stability and conformational restriction. nih.govacs.org This stability makes it a useful protecting group for amines in organic synthesis. nih.gov The N-H proton can be deprotonated by a strong base, and the carbonyl group is susceptible to nucleophilic attack, though it is less reactive than a typical ester or acyl chloride.

The 3,5-dimethylphenyl ring can undergo electrophoretic aromatic substitution. The carbamate group is an ortho-, para-director, although its activating/deactivating strength can be complex. The two existing methyl groups also direct incoming electrophiles.

Radical Trapping Experiments and Related Mechanistic Studies Involving this compound

Specific mechanistic studies involving radical trapping for this compound are not widely documented in the available literature. However, general mechanistic principles of carbamate formation and reactivity provide insight.

Mechanistic studies on carbamate synthesis often focus on ionic pathways, such as the Curtius, Hofmann, and Lossen rearrangements, which proceed through isocyanate intermediates. organic-chemistry.orgacs.org For example, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. organic-chemistry.org

One area where radical chemistry is explicitly mentioned is in the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates to provide carbamates. organic-chemistry.org In a hypothetical application to the target compound, this would involve a radical derived from an isopropyl carbazate. Mechanistic studies for such reactions would likely involve radical trapping agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to intercept and identify the proposed alkoxycarbonyl radical intermediate, thereby confirming the reaction mechanism.

Directed Synthesis of Analogs and Structural Homologs for Research Purposes

The synthesis of analogs and structural homologs of this compound is a valuable strategy for research, particularly in fields like medicinal chemistry and materials science to establish structure-activity relationships. nih.gov Analogs can be created by modifying either the aromatic portion or the alcohol portion of the molecule.

Modification of the Aromatic Ring : Starting with different substituted anilines allows for the creation of a library of analogs. For example, the synthesis of isopropyl N-(3-ethyl-4-ethoxy-5-chlorophenyl)carbamate was achieved by using 3-ethyl-4-ethoxy-5-chloroaniline as the starting material instead of 3,5-dimethylaniline. prepchem.com This demonstrates the feasibility of introducing various substituents onto the phenyl ring.

Modification of the Alcohol Moiety : Using different alcohols in the reaction with 3,5-dimethylphenyl isocyanate would yield a range of N-(3,5-dimethylphenyl)carbamates. For instance, reacting the isocyanate with ethanol, butanol, or benzyl (B1604629) alcohol would produce the corresponding ethyl, butyl, or benzyl carbamates.

Modification of the Carbamate Linkage : The carbamate can be replaced with other functionalities. For example, reacting 3,5-dimethylaniline with an acyl chloride would produce an amide, while reacting it with a sulfonyl chloride would yield a sulfonamide.

Theoretical Studies and Computational Chemistry in Carbamate Synthesis Design

Computational chemistry and theoretical studies are increasingly powerful tools in understanding and designing synthetic pathways for complex molecules like carbamates. Molecular docking studies, for instance, are used to predict the binding affinity and interaction of carbamate-containing molecules with biological targets like enzymes. nih.govnih.gov Such studies were performed on steroidal carbamates to explain their antiproliferative activity and on ofloxacin (B1677185) enantiomers to understand their interaction with a chiral stationary phase. nih.govrsc.org The results can reveal key interactions, such as hydrogen bonding and π-π stacking, that govern molecular recognition. rsc.org

Theoretical methods are also employed to study the intrinsic properties of the carbamate functional group. Both experimental and theoretical methods have been used to estimate the C–N bond rotational barriers in carbamates, which arise from the delocalization of the nitrogen lone pair into the carbonyl group (amide resonance). acs.org This property is crucial as it imposes conformational constraints on the molecule. nih.gov

In the context of synthesis design, computational studies can model reaction intermediates and transition states for key reactions like the Curtius rearrangement. organic-chemistry.org This can help in understanding reaction mechanisms, predicting the feasibility of a proposed synthetic route, and optimizing reaction conditions for higher yields and selectivity. For example, modeling the energetics of the isocyanate formation from a carbamic acid intermediate could help in selecting the most effective dehydrating agent for the synthesis of 3,5-dimethylphenyl isocyanate. organic-chemistry.org

Investigations into Molecular Targets and Binding Affinities of this compound (Conceptual Frameworks)

While direct experimental studies on the specific molecular targets of this compound are not extensively available in public literature, a conceptual framework for its interactions can be constructed based on the well-established mechanisms of the broader class of carbamate compounds. Carbamates are widely recognized for their ability to interact with and inhibit cholinesterases, particularly acetylcholinesterase (AChE). nih.govnih.gov This enzyme is crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). The inhibition of AChE by carbamates leads to an accumulation of acetylcholine at the synapse, resulting in continuous nerve stimulation. mhmedical.com

The binding of a carbamate inhibitor to the active site of AChE is a multi-step process. Initially, the carbamate molecule reversibly binds to the active site of the enzyme, forming a non-covalent Michaelis-Menten-like complex. researchgate.net This binding is thought to be guided by a combination of hydrophobic and electrostatic interactions between the inhibitor and the amino acid residues within the enzyme's active site gorge. For this compound, the dimethylphenyl group would likely engage in hydrophobic interactions with non-polar residues in the active site, while the carbamate moiety can form hydrogen bonds.

Following the initial binding, a covalent bond is formed between the carbamoyl group of the carbamate and the hydroxyl group of a serine residue in the active site of AChE. youtube.com This step, known as carbamylation, results in an inactivated, carbamylated enzyme and the release of the alcohol or phenol (B47542) leaving group. nih.gov The stability of this carbamylated enzyme is a key determinant of the inhibitor's potency and the duration of its effect.

Conceptual Molecular Interactions of this compound with Acetylcholinesterase

Interaction TypePotential Interacting Moiety of this compoundCorresponding Region in Acetylcholinesterase Active Site
Hydrophobic Interactions 3,5-dimethylphenyl ringAcyl-binding pocket and peripheral anionic site (PAS)
Hydrogen Bonding Carbamate N-H groupCarbonyl oxygen of peptide bonds in the active site
Covalent Bonding Carbamoyl group (C=O)Serine hydroxyl group in the catalytic triad
Steric Fit Isopropyl groupGoverned by the size and shape of the active site gorge

This table presents a conceptual framework of potential molecular interactions and is not based on direct experimental data for this compound.

Enzymatic Interactions and Inhibition Kinetics of this compound at the Molecular Level

The interaction of carbamates with enzymes, most notably acetylcholinesterase, is characterized by a specific kinetic profile. The inhibition is often described as "pseudo-irreversible" because while a covalent bond is formed, it is susceptible to hydrolysis, which allows the enzyme to eventually regenerate its activity. nih.govacs.org This is in contrast to organophosphates, which form a much more stable, essentially irreversible bond with the enzyme. nih.govmhmedical.com

The kinetics of this interaction can be described by a multi-step model:

Reversible Binding (Kd): The initial, rapid, and reversible formation of the enzyme-inhibitor complex (EI). The dissociation constant, Kd, reflects the affinity of the carbamate for the enzyme's active site before carbamylation.

Decarbamylation (kr or k3): The slow, spontaneous hydrolysis of the carbamylated enzyme, which regenerates the active enzyme (E). The rate of this decarbamylation determines the duration of the inhibition.

Illustrative Inhibition Kinetics of Representative Carbamates on Acetylcholinesterase

CarbamateEnzyme Sourceki (M-1min-1)kr (min-1)Reference
CarbarylSnail (Lymnaea acuminata)1.8 x 104- nih.gov
MexacarbateSnail (Lymnaea acuminata)1.1 x 105- nih.gov
RivastigmineHuman (recombinant)2.5 x 1050.09 researchgate.net
AldicarbMosquito (Anopheles gambiae)-- plos.org

Disclaimer: The data in this table are for illustrative purposes only and represent the kinetic parameters of other carbamate compounds, not this compound.

Cellular Uptake and Subcellular Distribution Mechanisms in Model Systems (Excluding Clinical Outcomes)

The entry of small molecules into cells is a fundamental process governed by the physicochemical properties of the compound and the composition of the cell membrane. For a molecule like this compound, which is a relatively small, non-polar, and lipophilic compound, the primary mechanism of cellular uptake is expected to be passive diffusion across the lipid bilayer of the cell membrane. nih.govnih.gov

Once inside the cell, the subcellular distribution of a lipophilic compound like this compound would be influenced by its affinity for different cellular compartments. It is plausible that it would preferentially partition into lipid-rich environments, such as the endoplasmic reticulum and mitochondrial membranes. The extent of this partitioning would depend on the specific LogP value and other molecular characteristics of the compound. Studies with other lipophilic small molecules have shown accumulation in these membranous organelles.

Conceptual Cellular Uptake and Subcellular Distribution of this compound

ProcessPrimary MechanismKey Influencing FactorsPotential Subcellular Localization
Cellular Uptake Passive DiffusionLipophilicity (LogP), Molecular Size, Concentration GradientCytosol
Subcellular Distribution Partitioning based on LipophilicityAffinity for non-polar environmentsEndoplasmic Reticulum, Mitochondrial Membranes, Lipid Droplets

This table outlines the conceptually likely mechanisms of cellular uptake and subcellular distribution for a lipophilic small molecule like this compound and is not based on direct experimental evidence for this specific compound.

Environmental Fate and Degradation Pathways of Isopropyl 3,5 Dimethylphenyl Carbamate in Non Biological Systems

Photolytic Degradation Processes and Mechanisms of Isopropyl (3,5-dimethylphenyl)carbamate

The degradation of this compound can be initiated by the absorption of ultraviolet (UV) radiation from sunlight. This process, known as photolysis, is a significant factor in the environmental persistence of many chemical compounds. For carbamates, photolytic degradation can proceed through direct or indirect mechanisms. Direct photolysis involves the direct absorption of a photon by the molecule, leading to an excited state that can then undergo bond cleavage. Indirect photolysis occurs when other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the carbamate (B1207046) molecule, initiating its degradation.

While specific studies on this compound are limited, research on analogous aromatic carbamates suggests that the primary mechanism of direct photolysis involves the cleavage of the ester bond (C-O) or the carbamate (N-C) bond. This can lead to the formation of several smaller molecules. For instance, the cleavage of the ester bond would be expected to yield 3,5-dimethylphenol (B42653) and isocyanic acid derived from the isopropyl group.

The efficiency of photolysis is often described by the quantum yield, which is the ratio of the number of molecules degraded to the number of photons absorbed. No specific quantum yield data for the photolysis of this compound has been found in the reviewed literature. However, studies on other carbamates have shown that the quantum yield can be influenced by the solvent and the presence of other substances in the water.

Hydrolytic Stability and Transformation Products of this compound

Hydrolysis is another critical pathway for the abiotic degradation of this compound in the environment. This chemical reaction involves the cleavage of the molecule by water. The rate of hydrolysis for carbamates is highly dependent on the pH of the surrounding water.

Generally, carbamates exhibit greater stability in acidic to neutral conditions and are more susceptible to degradation under alkaline (basic) conditions. The hydrolysis of carbamates like this compound in alkaline water is expected to proceed via the cleavage of the ester linkage. This reaction would result in the formation of 3,5-dimethylphenol and isopropylcarbamic acid. The isopropylcarbamic acid is unstable and would likely decompose further to isopropylamine (B41738) and carbon dioxide.

A kinetic study on a structurally similar compound, 4-bromo-3,5-dimethylphenyl N-methylcarbamate, demonstrated that hydrolysis in alkaline solution follows a pseudo-first-order kinetic model. researchgate.net The proposed mechanism was a unimolecular elimination of the conjugate base (E1cB), which involves the formation of an isocyanate intermediate. researchgate.net It is plausible that this compound follows a similar degradation pathway.

Table 1: Expected Hydrolysis Products of this compound

Precursor CompoundExpected Primary Hydrolysis ProductsExpected Secondary Decomposition Products
This compound3,5-Dimethylphenol, Isopropylcarbamic acidIsopropylamine, Carbon dioxide

Note: This table is based on general chemical principles of carbamate hydrolysis and studies on analogous compounds, as specific experimental data for this compound was not available.

Abiotic Transformation Pathways of this compound in Environmental Matrices

Once released into the environment, this compound will partition between different environmental compartments, including water, soil, and air. Its movement and transformation will be dictated by its physical and chemical properties.

In soil and sediment, the primary abiotic process influencing the fate of this compound, besides hydrolysis and photolysis on the surface, is sorption. Carbamates can bind to soil organic matter and clay particles, which can reduce their bioavailability and mobility. The extent of sorption is influenced by the soil's organic carbon content, clay content, and pH. Strong sorption can lead to longer persistence in the soil matrix, but it also reduces the amount of the compound that can leach into groundwater.

Volatilization, the process of a chemical evaporating from soil or water into the air, is another potential abiotic transport pathway. The likelihood of volatilization depends on the compound's vapor pressure and Henry's Law constant. For many carbamates, volatilization from moist soil surfaces can occur, but incorporation into the soil can significantly reduce this loss pathway.

Table 2: Summary of Abiotic Transformation Pathways in Different Environmental Matrices

Environmental MatrixDominant Abiotic PathwaysInfluencing Factors
Surface WaterPhotolysis, HydrolysisSunlight intensity, Water depth, pH, Temperature, Presence of photosensitizers
Soil (Surface)Photolysis, Volatilization, HydrolysisSunlight intensity, Temperature, Soil moisture, Soil pH
Soil (Subsurface)Hydrolysis, SorptionSoil pH, Soil moisture, Organic matter content, Clay content
GroundwaterHydrolysis (slow), SorptionpH, Aquifer material composition

Note: This table represents a generalized summary for carbamate compounds, as specific data for this compound is limited.

Metabolic Transformations of Isopropyl 3,5 Dimethylphenyl Carbamate in Model Biological Systems

Plant Metabolism Pathways and metabolite Profiling of Isopropyl (3,5-dimethylphenyl)carbamate

While direct studies on the metabolism of this compound in plants are not extensively documented, insights can be drawn from research on structurally analogous phenylcarbamate herbicides. The metabolic processes in plants typically involve a series of enzymatic reactions aimed at increasing the water solubility of the compound to facilitate sequestration or detoxification. These reactions are broadly categorized into Phase I (transformation) and Phase II (conjugation).

For carbamates, key Phase I reactions include hydrolysis of the carbamate (B1207046) ester linkage and oxidation of the alkyl and aryl moieties. Hydrolysis would cleave this compound into 3,5-dimethylphenol (B42653), isopropanol (B130326), and carbon dioxide. Oxidation reactions, catalyzed by cytochrome P450 monooxygenases, could occur on the isopropyl group, leading to hydroxylated intermediates, or on the methyl groups of the phenyl ring, forming hydroxymethyl derivatives.

Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules such as glucose or glutathione (B108866). These conjugation reactions, catalyzed by glycosyltransferases and glutathione S-transferases respectively, further increase the polarity of the metabolites, which are then often stored in vacuoles or incorporated into cell wall components.

Based on the metabolism of other carbamates, the anticipated metabolites of this compound in plants are summarized in the table below.

Putative Metabolite Metabolic Pathway
3,5-DimethylphenolHydrolysis of carbamate linkage
Isopropyl alcoholHydrolysis of carbamate linkage
Hydroxylated this compoundOxidation of the isopropyl group
(3-Hydroxymethyl-5-methylphenyl)carbamateOxidation of a methyl group on the phenyl ring
Glucoside conjugates of 3,5-dimethylphenolGlycosylation of the phenolic metabolite
Glucoside conjugates of hydroxylated carbamatesGlycosylation of oxidized metabolites

Microbial Biotransformation and Enzyme Systems Involved in this compound Degradation

Microorganisms play a pivotal role in the environmental degradation of carbamate pesticides. Studies on the microbial biotransformation of related compounds, such as Isopropyl-N-3-chlorophenylcarbamate (CIPC), reveal that the primary step is often the hydrolysis of the carbamate bond. nih.gov This reaction is typically catalyzed by carbamate hydrolase or amidase enzymes.

In the case of this compound, microbial hydrolysis would yield 3,5-dimethylphenol and isopropylamine (B41738). The resulting 3,5-dimethylphenol can be further degraded by microorganisms through ring cleavage pathways, which are initiated by mono- or dioxygenase enzymes that hydroxylate the aromatic ring.

Several bacterial strains have been identified that can utilize carbamates as a source of carbon and nitrogen. For instance, species of Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter have been shown to be effective in degrading CIPC. nih.gov These microorganisms possess the necessary enzymatic machinery to break down the carbamate structure. It is plausible that similar microbial consortia or individual species are capable of degrading this compound. Research on CIPC-degrading bacteria has shown they can also metabolize Isopropyl N-phenylcarbamate (IPC), suggesting a degree of substrate promiscuity in the involved enzymes that could extend to this compound. nih.gov

The key enzymes and their functions in the microbial degradation of this compound are projected in the following table.

Enzyme System Function Potential Metabolites
Carbamate Hydrolase/AmidaseHydrolysis of the ester/amide bond3,5-Dimethylphenol, Isopropylamine
Monooxygenases/DioxygenasesHydroxylation and cleavage of the aromatic ringCatechols, Ring fission products

Comparative Metabolic Studies of this compound Across Diverse Organisms (Non-Human)

Comparative metabolic studies in different non-human organisms, such as rats, goats, and chickens, provide valuable information on the diverse strategies employed for the detoxification and elimination of carbamates. While direct data for this compound is scarce, studies on related compounds like diethofencarb (B33107) and propham (B1679637) (isopropyl carbanilate) offer significant insights. nih.govnih.govnih.gov

In rats, the metabolism of diethofencarb, an isopropyl carbamate, involves a multitude of reactions including de-ethylation, cleavage of the carbamate linkage, oxidation of the isopropyl group, and conjugation with glutathione. nih.gov The resulting metabolites are then excreted in the urine. nih.gov Similarly, the metabolism of propham in rats and goats leads to the formation of various metabolites through hydroxylation and conjugation pathways. nih.gov In chickens, propham metabolism also involves extensive biotransformation before excretion. nih.gov

These studies highlight that across different animal species, the primary metabolic routes for carbamates involve hydrolysis and oxidation, followed by conjugation to facilitate excretion. The specific profile of metabolites can, however, vary depending on the species and the specific structure of the carbamate.

The table below presents a comparative overview of the major metabolic reactions observed for related carbamates in different non-human organisms, which can be extrapolated to predict the metabolism of this compound.

Organism Primary Metabolic Reactions Key Metabolites (of related carbamates)
RatsDe-alkylation, Carbamate hydrolysis, Isopropyl oxidation, Glutathione conjugation. nih.govMercapturic acid conjugates, Hydroxyisopropyl carbamate derivatives. nih.gov
GoatsHydroxylation, Conjugation. nih.govAcetanilides, Aniline (B41778) compounds (as urinary metabolites). nih.gov
ChickensExtensive biotransformation prior to excretion. nih.govNot detailed in the provided abstract.

US20130237728A1 - Process for the preparation of ivacaftor (B1684365) - Google Patents 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline (B87155) with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (B109758) (50 mL) was added at 0° C. triethylamine (B128534) (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene (B28343), 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, . This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.. This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69 (s, 1H), 6.99 (s, 2H). This compound is a known compound and can be prepared by a person skilled in the art according to known methods for the preparation of carbamates, for example by reaction of 3,5-dimethylaniline with isopropyl chloroformate in the presence of a base. ... Example 18: Preparation of this compound. To a solution of 3,5-dimethylaniline (5.0 g, 41.3 mmol) in dichloromethane (50 mL) was added at 0° C. triethylamine (6.9 mL, 49.5 mmol) followed by dropwise addition of isopropyl chloroformate (1 M in toluene, 45.4 mL, 45.4 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was washed with water (2×50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound as a white solid (8.3 g, 97%). 1H-NMR (CDCl3, 300 MHz): δ 1.25 (d, J=6.3 Hz, 6H), 2.29 (s, 6H), 4.90-5.05 (m, 1H), 6.53 (br s, 1H), 6.69

Advanced Analytical Methodologies for Detection and Characterization of Isopropyl 3,5 Dimethylphenyl Carbamate in Research

Advanced Detection and Quantification of Isopropyl (3,5-dimethylphenyl)carbamate in Environmental and Biological Samples (Research Focus)

The detection and quantification of this compound in environmental and biological samples present analytical challenges due to the complexity of the matrices and the low concentration levels of the analyte. To overcome these challenges, researchers have developed and validated highly sensitive and selective methods, primarily centered around chromatography coupled with mass spectrometry.

Sample preparation is a critical first step to isolate the analyte from interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective technique for a variety of sample types, including food matrices like coffee and vegetables, as well as soil. rsc.orgeurl-pesticides.euscirp.orggoogleapis.com For aqueous samples such as water, solid-phase extraction (SPE) is a widely used and efficient pre-concentration and clean-up technique. scirp.orgusgs.gov In the context of biological fluids, such as human plasma and urine, methods like protein precipitation followed by SPE or liquid-liquid extraction (LLE) are employed to ensure the removal of proteins and other endogenous substances that can interfere with the analysis. scirp.orgscispace.comnih.gov

Following sample preparation, instrumental analysis is performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with a mass spectrometer (MS). Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QqQ) analyzer, is a powerful tool for the sensitive and selective determination of this compound. rsc.orgnih.gov This technique offers excellent separation efficiency and specificity, allowing for low detection limits. Gas chromatography-mass spectrometry (GC-MS) is another robust technique, especially for volatile and semi-volatile compounds, and has been successfully applied to the analysis of this compound and its degradation products. nih.govresearchgate.net

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (evaluated through recovery studies), and precision (expressed as relative standard deviation, RSD).

Detailed Research Findings

In Food Matrices:

A study on the determination of this compound in Indonesian coffee beans utilized the QuEChERS extraction method followed by analysis with UHPLC-QqQ-MS/MS. The method was validated according to the European Commission, SANTE 11312/2021 guidelines. rsc.org The validation demonstrated good performance with a limit of quantification (LOQ) of 0.001 mg/kg. scispace.com The recovery rates were consistently high, with over 90% of the observations falling within the acceptable range of 60-140%, and the relative standard deviation (%RSD) was below 20%. rsc.org

For the analysis of pesticide residues in rice, a multi-residue method using QuEChERS extraction and LC-MS/MS was validated. ajaums.ac.ir The limit of detection (LOD) and limit of quantification (LOQ) for a range of pesticides, including carbamates, were established at 8 ng/g and 25 ng/g, respectively. ajaums.ac.ir Another study on vegetables also employed a modified QuEChERS method with UHPLC-q-TOF/MS and GC-MS/MS for the analysis of 61 pesticide residues. nih.gov

Interactive Data Table: this compound Analysis in Food Matrices

MatrixSample PreparationAnalytical TechniqueLinearity (r²)LOQRecovery (%)RSD (%)Reference
CoffeeQuEChERSUHPLC-QqQ-MS/MS>0.990.001 mg/kg60-140<20 rsc.orgscispace.com
RiceQuEChERSLC-MS/MS>0.9925 ng/g-- ajaums.ac.ir
VegetablesQuEChERSUHPLC-q-TOF/MS & GC-MS/MS---- nih.gov

In Environmental Matrices:

For the analysis of pesticides in water samples, a method combining solid-phase extraction (SPE) with GC-MS has been developed and validated. This method demonstrated good recoveries, ranging from 70.1% to 116.5% at a spiking level of 10 ppb, with quantification limits between 1.8 and 29.2 ng/L. researchgate.net Another study focusing on a multi-residue analysis in water by SPE and GC-MS reported quantification limits between 2 and 20 ng/L with recoveries greater than 65-68%. scirp.org A comprehensive study by the USGS for the determination of pesticides in filtered water and suspended sediment using LC-MS/MS reported method detection limits ranging from 0.5 to 10.6 ng/L in water. usgs.gov

In soil, a multi-residue analysis of pesticides using supercritical fluid extraction (SFE) followed by GC-ECD and confirmation by GC-MS showed recoveries ranging from 70% to 97% with detection limits below 0.01 mg/kg. sci-hub.se A method for analyzing pesticides in soil using liquid-phase microextraction (LPME) coupled with GC-MS reported detection limits between 0.05 and 0.1 µg/g. nih.gov

Interactive Data Table: this compound Analysis in Environmental Matrices

MatrixSample PreparationAnalytical TechniqueLODLOQRecovery (%)RSD (%)Reference
WaterSPEGC-MS-1.8-29.2 ng/L70.1-116.5- researchgate.net
WaterSPEGC-MS-2-20 ng/L>65-68<9.7-12.3 scirp.org
WaterSPELC-MS/MS0.5-10.6 ng/L-70.1-121.0- usgs.gov
SoilSFEGC-ECD/GC-MS<0.01 mg/kg-70-97- sci-hub.se
SoilLPMEGC-MS0.05-0.1 µg/g--<10 nih.gov

In Biological Matrices:

A sensitive LC-MS/MS method was developed and validated for the determination of Urocarb (a compound structurally similar to this compound) in human plasma. scispace.com The method demonstrated a lower limit of quantification (LLOQ) of 1.03 ng/ml. The mean recovery was high, ranging from 97.4% to 104.1%, and the precision was excellent, with within-run and between-run coefficients of variation being less than 0.601%. scispace.com For the analysis of pesticides in human urine, various methods involving SPE and analysis by GC-MS or LC-MS/MS have been reviewed, highlighting the importance of deconjugation steps to measure total exposure. googleapis.comnih.gov A study on the determination of carbamate (B1207046) and other pesticides in blood from forensic cases using LC-ESI-MS-MS reported a limit of detection of 0.020 µg/mL for carbofuran, a related carbamate, with recoveries between 90% and 102%. nih.gov

Interactive Data Table: this compound and Related Compounds in Biological Matrices

MatrixAnalyteSample PreparationAnalytical TechniqueLLOQ/LODRecovery (%)RSD (%)Reference
Human PlasmaUrocarbProtein PrecipitationLC-MS/MS1.03 ng/ml97.4-104.1<0.601 scispace.com
BloodCarbofuranExtractionLC-ESI-MS-MS0.020 µg/mL90-102- nih.gov
Human UrinePesticide MetabolitesSPEGC-MS / LC-MS/MS--- googleapis.comnih.gov

These advanced analytical methodologies, with their high sensitivity and specificity, are indispensable tools for researchers studying the fate and effects of this compound in the environment and its potential impact on human health. The continuous development and validation of such methods are crucial for regulatory monitoring and risk assessment.

Structure Activity Relationship Sar and Structure Function Studies for Research Development of Isopropyl 3,5 Dimethylphenyl Carbamate

Systematic Modification of the Isopropyl (3,5-dimethylphenyl)carbamate Core Structure

The core structure of this compound offers three primary regions for systematic modification to explore structure-activity relationships (SAR): the N-phenyl ring, the carbamate (B1207046) linker, and the isopropyl alcohol moiety. Research into N-phenylcarbamate herbicides has demonstrated that alterations to each of these components can significantly impact biological efficacy. acs.org

Modification of the N-Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of activity. In the parent compound, the two methyl groups are in the meta positions (3 and 5). Modifications can include:

Altering Substituent Position: Moving the methyl groups to other positions (ortho, para) to probe the spatial requirements of the target binding site.

Changing Substituent Identity: Replacing the methyl groups with other functional groups of varying electronic properties (electron-donating or electron-withdrawing, such as halogens, methoxy, or nitro groups) and sizes to modulate binding affinity and metabolic stability. nih.govresearchgate.net

Varying the Number of Substituents: Investigating mono-substituted or tri-substituted phenyl rings to understand the optimal substitution pattern.

Modification of the Alcohol Moiety: The isopropyl group can be replaced by a range of other alkyl or functionalized groups. The size, shape, and polarity of this group influence the compound's physical properties, such as lipophilicity, which affects its uptake, transport, and interaction with the biological target. Examples of modifications include substituting the isopropyl group with:

Straight-chain alkyl groups (e.g., ethyl, propyl, butyl).

Branched-chain alkyl groups (e.g., sec-butyl, tert-butyl).

Cyclic alkyl groups (e.g., cyclohexyl). nih.gov

Alkynyl or other functionalized side chains.

Modification of the Carbamate Linker: While less common, the carbamate (-NHCOO-) linker itself can be altered. This could involve replacing the oxygen atom with sulfur to create a thiocarbamate or modifying the nitrogen atom. These changes can affect the electronic distribution, hydrogen-bonding capability, and reactivity of the molecule, including its susceptibility to hydrolysis by metabolic enzymes. mdpi.com

Correlating Structural Features with Observed Biological or Chemical Activities in Experimental Models

The primary biological activity of N-phenylcarbamate compounds like this compound is often related to their ability to inhibit photosynthesis in plants. acs.org Structure-activity relationship studies correlate specific structural modifications with their inhibitory potency, often measured as the concentration required to inhibit a biological process by 50% (I50).

For instance, studies on a series of alkyl N-phenylcarbamates have shown a clear correlation between the structure of the alkyl group and the compound's ability to inhibit the photolytic activity of isolated chloroplasts. The data typically reveals an optimal size and shape for the alkyl substituent to maximize interaction with the target protein.

N-Phenylcarbamate Derivative (General Structure)Modification AreaSpecific ModificationObserved Activity TrendReference
Alkyl N-(3-chlorophenyl)carbamateAlkyl Group (R in R-O-C(O)NH-Phenyl)MethylLower Activity acs.org
IsopropylHigher Activity
tert-ButylDecreased Activity
Isopropyl N-phenylcarbamatePhenyl Ring SubstituentUnsubstitutedModerate Activity acs.org
3-ChloroHigh Activity
3,4-DichloroVery High Activity

This table presents generalized trends from research on N-phenylcarbamate herbicides to illustrate SAR principles. The activities are relative and based on findings from the cited literature.

These correlations indicate that a certain degree of lipophilicity and specific steric bulk in the alcohol moiety are beneficial for activity. Similarly, the presence of electron-withdrawing groups at the meta-position of the phenyl ring, such as the chlorine atom in the example, often enhances herbicidal efficacy. The 3,5-dimethyl substitution pattern in the subject compound serves a similar purpose, providing steric hindrance that can orient the molecule favorably within its binding site and may also protect it from metabolic degradation.

Rational Design Principles for Novel Carbamate Derivatives based on this compound in Research

The insights gained from SAR studies form the basis for the rational design of new carbamate derivatives with potentially enhanced properties. The goal is to create novel molecules with improved potency, selectivity, or a more desirable environmental profile. nih.gov

Key design principles derived from research on this class of compounds include:

Optimizing Phenyl Ring Substitution: The 3,5-disubstituted pattern is a successful motif. Rational design can explore a matrix of substituents at these positions to fine-tune electronic and steric properties. For example, replacing one or both methyl groups with small, electronegative atoms like fluorine could enhance binding affinity to the target protein without significantly increasing molecular size. researchgate.net

Modulating Lipophilicity via the Alcohol Moiety: The isopropyl group provides a balance of size and lipophilicity. To design new derivatives, one might introduce polarity into this part of the molecule (e.g., by adding a hydroxyl or ether group to the alkyl chain) to alter its solubility and transport characteristics, potentially leading to different selectivity profiles between target and non-target organisms.

Bioisosteric Replacement: This principle involves replacing functional groups with other groups that have similar physical or chemical properties but may lead to improved biological effects. For example, the phenyl ring could be replaced with a bioisosteric heterocycle (like pyridine (B92270) or pyrimidine) to alter binding interactions, change metabolic fate, and create novel intellectual property.

Fragment-Based and Docking-Assisted Design: Modern drug and pesticide design often uses computational tools. nih.govmdpi.com A known active structure like this compound can be "docked" into a computer model of its target enzyme. This allows researchers to visualize the binding interactions and rationally design new derivatives with modifications predicted to improve the fit and, consequently, the inhibitory activity. For example, if a pocket of empty space is identified near the 3,5-dimethylphenyl ring in the binding site, a derivative with a slightly larger substituent might be designed to fill that space and increase binding affinity. nih.govnih.gov

By applying these principles, research continues to evolve from the foundational structure of this compound to develop next-generation compounds for a variety of applications.

Mechanisms of Resistance and Adaptation to Isopropyl 3,5 Dimethylphenyl Carbamate in Biological Systems

Biochemical Mechanisms of Detoxification and Sequestration of Isopropyl (3,5-dimethylphenyl)carbamate

The primary method by which organisms counteract the effects of this compound is through metabolic detoxification. While direct studies on this compound are limited, the metabolic pathways of analogous carbamates, such as diethofencarb (B33107), in mammalian systems provide a well-documented model. These processes, primarily occurring in the liver, involve a series of enzymatic reactions designed to render the compound more water-soluble and easier to excrete.

Key detoxification reactions include:

Oxidation: The initial step often involves the oxidation of the isopropyl group or the dimethylphenyl ring. This is typically catalyzed by the cytochrome P450 monooxygenase system.

Hydrolysis: The carbamate (B1207046) ester linkage is susceptible to hydrolysis by carboxylesterases, breaking the molecule into an alcohol and a carbamic acid derivative. nih.gov The resulting 3,5-dimethylphenol (B42653) is then further metabolized.

Conjugation: Following oxidation or hydrolysis, the resulting metabolites are often conjugated with endogenous molecules such as glutathione (B108866), glucuronic acid, or sulfate. nih.gov This significantly increases their water solubility and facilitates their removal from the body. For instance, glutathione S-transferases (GSTs) can catalyze the conjugation of the xenobiotic or its metabolites with glutathione. nih.gov

Sequestration, the binding of the compound or its metabolites to proteins or other macromolecules within the organism, can also reduce its bioavailability and toxic effects.

Table 1: Potential Metabolic Detoxification Pathways for this compound (based on Diethofencarb metabolism)

Reaction TypeEnzyme Family InvolvedPotential Metabolite
OxidationCytochrome P450Hydroxylated this compound
HydrolysisCarboxylesterases3,5-Dimethylphenol, Isopropyl alcohol, Carbon dioxide
ConjugationGlutathione S-transferasesGlutathione conjugate of oxidized/hydrolyzed metabolite
ConjugationUDP-glucuronosyltransferasesGlucuronide conjugate of 3,5-Dimethylphenol
ConjugationSulfotransferasesSulfate conjugate of 3,5-Dimethylphenol

This table is illustrative and based on the metabolic pathways of similar carbamate compounds.

Genetic Basis of Resistance and Target Site Modifications Related to this compound Action

Resistance at the genetic level is a critical component of adaptation to this compound. This can arise from two primary mechanisms: modifications of the target site and enhanced expression of detoxification enzymes.

The primary target for many carbamate insecticides is the enzyme acetylcholinesterase (AChE), which is essential for nerve function. nih.gov Carbamates inhibit AChE by carbamylating a serine residue in the active site, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity.

Target Site Modification: Mutations in the gene encoding AChE can alter the structure of the enzyme's active site, reducing its affinity for carbamate inhibitors. This allows the enzyme to maintain its normal function even in the presence of the compound. These resistance-associated mutations have been well-documented in various insect and acarine species for other carbamates.

Enhanced Gene Expression: Another significant genetic mechanism is the upregulation of genes encoding detoxification enzymes. This can be due to gene amplification (an increase in the copy number of a gene) or changes in regulatory elements that control gene expression. For example, insects resistant to carbamates often exhibit higher levels of cytochrome P450s, GSTs, or carboxylesterases.

Table 2: Genetic Mechanisms of Resistance to Carbamates

MechanismGenetic ChangeConsequence
Target Site ModificationPoint mutations in the acetylcholinesterase (AChE) geneReduced binding affinity of the carbamate to AChE
Metabolic ResistanceGene amplification of detoxification enzyme genes (e.g., P450s, GSTs)Increased production of detoxification enzymes
Metabolic ResistanceUpregulation of transcription factors controlling detoxification genesEnhanced expression of multiple detoxification genes

Ecological and Evolutionary Dynamics of Resistance Development to this compound

The development of resistance to this compound is a classic example of evolution by natural selection. When a population is exposed to this compound, individuals with pre-existing traits that confer some degree of tolerance are more likely to survive and reproduce. Over generations, the frequency of these resistance alleles increases in the population.

The stability of this resistance can vary. Studies on other carbamates have shown that in some cases, resistance can be relatively stable even after the selection pressure is removed, suggesting the incorporation of specific modifying genes into the organism's genome. nih.gov In other instances, resistance may decline if there is a fitness cost associated with the resistance alleles in the absence of the chemical. nih.gov For example, a modified AChE that is less sensitive to carbamates might also be less efficient at its normal physiological function.

The ecological context plays a crucial role in the dynamics of resistance. Factors such as the intensity and frequency of application, the availability of untreated refuges where susceptible individuals can survive, and the migration of individuals between treated and untreated areas can all influence the rate and extent of resistance evolution. nih.gov The interplay between these ecological factors and the underlying genetic mechanisms determines the long-term efficacy of the compound.

Future Directions and Emerging Research Avenues for Isopropyl 3,5 Dimethylphenyl Carbamate

Integration with Advanced Chemical Biology Techniques for Isopropyl (3,5-dimethylphenyl)carbamate Research

The utility of the (3,5-dimethylphenyl)carbamate moiety, particularly in its cellulose-bound form, is being enhanced through its integration with sophisticated chemical biology and computational tools. These approaches aim to elucidate the precise mechanisms of molecular interaction and to develop more robust and efficient materials.

Molecular Docking and Computational Modeling: A significant avenue of research involves the use of molecular docking to understand the chiral recognition mechanism at a sub-molecular level. rsc.orgrsc.org By simulating the interactions between enantiomers and the chiral stationary phase (CSP) made from Cellulose (B213188) tris(3,5-dimethylphenyl)carbamate, researchers can predict and explain separation outcomes. rsc.orgrsc.org Studies have revealed that a combination of hydrogen bonding, π-π stacking, and hydrophobic effects are the primary forces driving stereoselective interaction. rsc.org For instance, in the separation of ofloxacin (B1677185) enantiomers, computer simulations showed that the binding energy difference between the two enantiomers and the CSP was maximized when the analyte molecule was non-ionized, highlighting the critical role of mobile phase additives. rsc.org These computational insights are crucial for the rational design of new CSPs and for optimizing separation conditions for specific target molecules.

"Click Chemistry" for Robust Immobilization: A key challenge in creating durable CSPs is the stable attachment of the chiral selector to the silica (B1680970) support. Advanced chemical biology techniques, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," are being employed to create covalently immobilized phases. abo.firesearchgate.net In this strategy, the cellulose derivative is functionalized with alkyne groups, and the silica gel is functionalized with azide (B81097) groups. abo.fi The "click" reaction forms a stable triazole linkage, permanently grafting the chiral selector to the support. abo.firesearchgate.net This method is superior to simple physical coating, as it prevents the chiral selector from leaching out when exposed to aggressive organic solvents, thereby expanding the range of possible mobile phases and enhancing the column's lifespan and versatility. nih.govnih.gov

Potential for this compound as a Research Probe or Synthetic Precursor

The (3,5-dimethylphenyl)carbamate group is fundamentally a synthetic precursor for creating materials with specific molecular recognition capabilities. While the standalone isopropyl ester is not typically used as a probe, its core structure is integral to the function of the larger polymer used for probing chirality.

Precursor for Chiral Stationary Phases (CSPs): The most prominent application of this carbamate (B1207046) structure is as a key component of CSPs for High-Performance Liquid Chromatography (HPLC). researchgate.net The synthesis does not typically start from this compound, but rather involves the reaction of 3,5-dimethylphenyl isocyanate with the hydroxyl groups of a polysaccharide like cellulose or amylose (B160209). nih.govmdpi.com This reaction forms the crucial carbamate linkages on the polymer backbone. nih.gov The resulting material, Cellulose tris(3,5-dimethylphenyl)carbamate, is one of the most powerful and widely used CSPs for separating enantiomers of drugs, pesticides, and other chiral compounds. researchgate.netnih.gov Future research continues to explore regioselective synthesis to create novel selectors with varied substituents on the cellulose backbone, aiming to tailor the chiral recognition properties for specific separation challenges. researchgate.net

Probing Chiral Environments: The CSPs derived from the (3,5-dimethylphenyl)carbamate moiety can be viewed as powerful research probes themselves. They are used to investigate and resolve the stereoisomers (enantiomers) of a vast array of chemical compounds. By analyzing the retention times and separation factors of different molecules on these columns, scientists can deduce information about the analytes' three-dimensional structures. Furthermore, researchers use known rigid chiral molecules as probes to characterize the chiral recognition sites of the CSPs themselves, helping to map the "chiral grooves" on the polysaccharide backbone that are responsible for separation. nih.gov

Development of Sustainable Synthesis and Degradation Strategies within Academic Research for this compound

As with all chemical manufacturing, there is a strong drive towards developing greener and more sustainable processes for producing and handling carbamate-based materials.

Sustainable Synthesis: Traditional synthesis of Cellulose tris(3,5-dimethylphenyl)carbamate often uses toxic and volatile organic solvents like pyridine (B92270). researchgate.net A significant advancement has been the use of ionic liquids (ILs) as green reaction media. nih.govmdpi.comnih.gov Specifically, 1-allyl-3-methylimidazolium chloride (AmimCl) has been successfully used to dissolve microcrystalline cellulose and facilitate its homogeneous reaction with 3,5-dimethylphenyl isocyanate. nih.govnih.gov This method is not only more environmentally benign but also allows for the easy recycling and reuse of the ionic liquid. mdpi.com

The table below summarizes the successful chiral separation of several racemic pesticides using a CSP synthesized in the ionic liquid AmimCl. nih.gov

Racemic PesticideResolution (Rs)
Metalaxyl1.73
Diniconazole1.56
Flutriafol1.26
Paclobutrazol1.00
Hexaconazole1.18
Myclobutanil1.14
Hexythiazox1.51

Table generated from data in Chemistry Central Journal. nih.gov

Emerging research also points towards biocatalysis as a future sustainable route. Studies have shown that promiscuous esterase enzymes can catalyze the synthesis of various carbamates in water, avoiding organic solvents altogether. nih.govresearchgate.netresearchgate.net This enzymatic approach could pave the way for highly efficient and environmentally friendly production of carbamate-based compounds.

Sustainable Degradation Strategies: Carbamate compounds, widely used as pesticides, can persist in the environment. nih.gov Research into their degradation is crucial for remediation. The primary mechanism for the breakdown of carbamates is the hydrolysis of the ester or carbamate linkage. nih.gov This process can be facilitated by microbial enzymes. nih.govnih.gov Functional metagenomic studies have led to the discovery of several classes of enzymes, including esterases, urethanases, and carbamate hydrolases, that can effectively degrade carbamate structures. nih.govnih.gov While specific studies on this compound are limited, the extensive research on related pesticide compounds suggests that bioremediation using microorganisms endowed with these enzymes is a promising strategy for the sustainable degradation and elimination of this class of chemicals from the environment. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are routinely used to characterize Isopropyl (3,5-dimethylphenyl)carbamate and its derivatives?

  • Methodological Answer : Structural confirmation relies on ATR-FTIR for carbamate bond identification (C=O stretch at ~1700 cm⁻¹) and solid-state NMR (e.g., ¹³C NMR for substituent regiochemistry). Purity assessment employs GPC for molecular weight distribution and elemental analysis to validate substitution degrees .

Q. How is this compound applied in chiral separations?

  • Methodological Answer : It serves as a chiral selector in amylose- or cellulose-based stationary phases for HPLC. The 3,5-dimethylphenyl carbamate group enhances π-π interactions and steric effects, enabling enantiomer differentiation. For example, a resolution (Rₛ) of 2.23 was achieved for hydroxychloroquine using a mobile phase of acetonitrile:water:dimethylamine (47:52:1 v/v) .

Q. What synthetic routes are employed to prepare cellulose derivatives of this compound?

  • Methodological Answer : Carbonate aminolysis followed by isocyanate chemistry is a key method. For example:

Oxycarbonylation at C6-OH using phenyl chloroformate.

Aminolysis with chiral amines (e.g., α-phenylethylamine) to introduce carbamate anchors.

Residual OH groups are derivatized with 3,5-dimethylphenyl isocyanate .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral recognition efficiency between similar carbamate derivatives?

  • Methodological Answer : Discrepancies arise from substituent regiochemistry (C2/C3 vs. C6 positions) and mobile phase composition . For example:

  • Compare enantioseparation performance of cellulose tris(3,5-dimethylphenyl carbamate) (reference) vs. regioselectively modified derivatives using standardized analytes (e.g., 3-hydroxy fatty acids).
  • Use molecular docking simulations to predict binding stability differences (e.g., R- vs. S-enantiomer retention times) .

Q. What strategies optimize reversed-phase HPLC methods using this compound as a chiral stationary phase (CSP)?

  • Methodological Answer :

  • Organic Modifiers : Test acetonitrile vs. methanol to balance resolution and analysis time. Acetonitrile typically provides higher efficiency for C6–C14 chain analytes.
  • Gradient Elution : Adjust organic:aqueous ratios to minimize peak broadening while maintaining enantioselectivity (e.g., 40–60% acetonitrile for 3-hydroxy fatty acids) .
  • Column Immobilization : Use 3-azidopropyl-functionalized silica to enhance CSP stability under high-pressure conditions .

Q. How do synthesis conditions influence the degree of substitution (DS) and regioselectivity in cellulose carbamate derivatives?

  • Methodological Answer :

  • Temperature Control : Higher temperatures (80°C) favor complete isocyanate reactions but risk side reactions.
  • Solvent Selection : DMAc/LiCl ensures homogeneous cellulose dissolution, critical for regioselective modifications.
  • Reagent Stoichiometry : Limit phenyl chloroformate to 0.3 eq. to target C6-OH without over-functionalization .

Q. What experimental approaches address stability challenges during CSP synthesis or storage?

  • Methodological Answer :

  • Propargylamine Anchors : Introduce alkyne groups via aminolysis to enable "click chemistry" immobilization on azide-functionalized silica, improving hydrolytic stability .
  • Storage Conditions : Store CSPs under inert gas (N₂) at 4°C to prevent carbamate bond hydrolysis.

Contradictions and Validation

  • vs. 18 : While highlights regioselective synthesis, shows that unmodified amylose tris(3,5-dimethylphenyl carbamate) achieves broad enantioseparation. Researchers must validate whether regioselectivity enhances specificity for target analytes or introduces unintended selectivity trade-offs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.